MAO-A Inhibitory Potency: 1-Phenyl-THβC Exhibits Reduced Potency Relative to Endogenous β-Carbolines
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride demonstrates measurable but lower MAO-A inhibitory potency compared to endogenous β-carbolines. In an in vitro assay using bovine brain mitochondria and serotonin as substrate, the compound exhibited an IC50 of 35.1 μM (35,100 nM) after 30 minutes of preincubation [1]. In contrast, the endogenous β-carboline harmane (1-methyl-β-carboline) displays an IC50 of 0.5 μM (500 nM) against human MAO-A, while unsubstituted tetrahydro-β-carboline shows an IC50 of 5 μM (5,000 nM) [2]. This 70-fold difference in potency relative to harmane and 7-fold difference relative to THβC provides a clear quantitative benchmark for selecting this compound in experiments requiring attenuated MAO-A modulation or for evaluating structure-activity relationships at the C1 position.
| Evidence Dimension | MAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 35.1 μM (35,100 nM) |
| Comparator Or Baseline | Harmane (1-methyl-β-carboline): 0.5 μM (500 nM); Tetrahydro-β-carboline (THβC): 5 μM (5,000 nM) |
| Quantified Difference | Target compound is 70-fold less potent than harmane; 7-fold less potent than unsubstituted THβC |
| Conditions | Bovine brain mitochondria, serotonin substrate, 30 min preincubation [1]; Human MAO-A enzyme [2] |
Why This Matters
This reduced potency enables use as a negative control in MAO-A inhibition assays or as a scaffold for further optimization to enhance potency via C1 or C6 substitution.
- [1] BindingDB. BDBM50130936 (CHEMBL3633204). IC50: 3.51E+4 nM. Inhibition of MAO-A in bovine brain mitochondria. Accession: BDBM50130936. View Source
- [2] Glover V, Liebowitz J, Armando I, Sandler M. β-Carbolines as selective monoamine oxidase inhibitors: In vivo implications. J Neural Transm. 2005;54:209-218. View Source
